molecular formula C15H13N5O3 B2990768 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034490-06-5

3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2990768
CAS No.: 2034490-06-5
M. Wt: 311.301
InChI Key: XLXVNBXHGNYLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxalines can be synthesized through the condensation of o-phenylenediamine with α-diketones under acidic conditions . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors. Finally, the imidazolidine-2,4-dione structure is formed through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted azetidine derivatives.

Scientific Research Applications

3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.

    Azetidine derivatives:

    Imidazolidine-2,4-dione derivatives: These compounds have similar structural features and can form similar interactions with biological targets.

Uniqueness

3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-13-6-18-15(23)20(13)10-7-19(8-10)14(22)9-1-2-11-12(5-9)17-4-3-16-11/h1-5,10H,6-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVNBXHGNYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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